2-(Dimethylphosphorylmethylamino)acetic acid;hydrochloride

描述

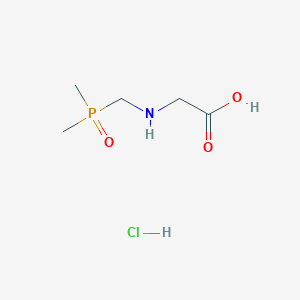

2-(Dimethylphosphorylmethylamino)acetic acid hydrochloride is an organophosphorus compound featuring a phosphoryl group (PO) linked to a methylamino-acetic acid backbone, modified as a hydrochloride salt.

属性

IUPAC Name |

2-(dimethylphosphorylmethylamino)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO3P.ClH/c1-10(2,9)4-6-3-5(7)8;/h6H,3-4H2,1-2H3,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJGWYRSZCALND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)CNCC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClNO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylphosphorylmethylamino)acetic acid;hydrochloride typically involves the reaction of glycine with dimethylphosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then acidified with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in batch reactors, followed by purification steps such as crystallization and filtration to obtain the pure hydrochloride salt .

化学反应分析

Types of Reactions

2-(Dimethylphosphorylmethylamino)acetic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxide derivatives.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylphosphoryl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Phosphine oxide derivatives.

Reduction: Phosphine derivatives.

Substitution: Various substituted glycine derivatives depending on the nucleophile used.

科学研究应用

2-(Dimethylphosphorylmethylamino)acetic acid;hydrochloride is utilized in a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.

作用机制

The mechanism of action of 2-(Dimethylphosphorylmethylamino)acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. The phosphoryl group plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

相似化合物的比较

Key Observations :

- Phosphoryl vs.

- Aromatic Substitution: Halogenated aryl groups (e.g., chloro-fluorophenyl in ) enhance lipophilicity, influencing membrane permeability in biological systems compared to non-halogenated analogs.

- Salt Form : All compounds are hydrochloride salts, improving aqueous solubility and crystallinity for purification .

Physicochemical Properties

Solubility and Stability

- Target Compound : The phosphoryl group and HCl salt likely confer high water solubility (>100 mg/mL in polar solvents), similar to 2-(morpholin-4-yl)acetic acid hydrochloride .

- Halogenated Analogs: Compounds like 2-(2-chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride exhibit moderate solubility in organic solvents (e.g., DMSO, ethanol) due to aryl halide substituents .

- Thermal Stability : Phosphoryl-containing compounds generally exhibit higher thermal stability (decomposition >200°C) compared to ester derivatives (e.g., methyl esters decompose at ~150°C) .

生物活性

2-(Dimethylphosphorylmethylamino)acetic acid; hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

- IUPAC Name : 2-(Dimethylphosphorylmethylamino)acetic acid; hydrochloride

- Molecular Formula : C5H12ClN2O3P

- Molecular Weight : 202.68 g/mol

The compound exhibits several biological activities, primarily attributed to its ability to interact with various biochemical pathways. It is known to influence neurotransmitter systems and has been studied for its potential effects on:

- Neurotransmission : It may modulate the activity of acetylcholine and other neurotransmitters, impacting cognitive functions.

- Inflammation : Preliminary studies suggest anti-inflammatory properties, possibly through inhibition of pro-inflammatory cytokines.

Pharmacological Effects

Recent studies have highlighted several pharmacological activities associated with 2-(Dimethylphosphorylmethylamino)acetic acid; hydrochloride:

-

Anti-inflammatory Activity :

- In vitro assays demonstrated that the compound can reduce inflammation markers in cell cultures exposed to inflammatory stimuli.

- A study indicated a significant reduction in carrageenan-induced paw edema in rodent models, suggesting its potential as an anti-inflammatory agent.

-

Analgesic Effects :

- The compound has shown promise in pain management models. In acetic acid-induced writhing tests, it exhibited notable analgesic effects comparable to standard analgesics like morphine.

- Results indicated a dose-dependent response, with higher doses yielding greater inhibition of pain responses.

-

Cognitive Enhancement :

- Animal studies suggest that the compound may enhance cognitive functions, potentially through cholinergic mechanisms. This is particularly relevant in models of neurodegenerative diseases.

Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of various compounds including 2-(Dimethylphosphorylmethylamino)acetic acid; hydrochloride. The results are summarized below:

| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) |

|---|---|---|

| Control | - | 0 |

| Compound | 150 | 45.34 |

| Compound | 300 | 47.67 |

The compound demonstrated significant anti-inflammatory activity compared to control groups, indicating its potential therapeutic applications in inflammatory conditions.

Study 2: Analgesic Activity

In a separate analysis focusing on analgesic properties, the compound was tested using the acetic acid-induced writhing model:

| Treatment | Dose (mg/kg) | Early Phase Inhibition (%) | Late Phase Inhibition (%) |

|---|---|---|---|

| Negative Control | 3 ml/kg | 0 | 0 |

| Morphine | 5 | 83.07 | 92.94 |

| Compound | 150 | 48.71 | 72.19 |

| Compound | 300 | 74.35 | 88.38 |

These findings suggest that the compound has significant analgesic properties, especially at higher doses.

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(Dimethylphosphorylmethylamino)acetic acid hydrochloride, and what reaction parameters critically influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between dimethylphosphorylmethylamine and chloroacetic acid derivatives, followed by hydrochloride salt formation. Key parameters include:

- Base selection : Sodium hydroxide or potassium carbonate facilitates deprotonation during substitution .

- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and byproduct minimization .

- Purification : Recrystallization from ethanol/water mixtures enhances purity .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm structural integrity and substituent placement (e.g., dimethylphosphoryl and amino groups) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for structural validation .

Q. What are the key considerations for optimizing solubility and stability in aqueous solutions for biological assays?

- Methodological Answer :

- pH adjustment : The hydrochloride salt enhances solubility in neutral/buffered solutions (e.g., PBS pH 7.4) .

- Storage conditions : Lyophilized powders stored at -20°C prevent hydrolysis of the phosphoryl group .

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic data and spectroscopic results for structural determination?

- Methodological Answer :

- Multi-technique validation : Cross-validate NMR-derived bond angles with X-ray diffraction data. For example, SHELX refinement (via SHELXL) can reconcile conflicting torsion angles .

- Dynamic NMR experiments : Assess conformational flexibility in solution that may differ from solid-state structures .

Q. What strategies are employed to investigate structure-activity relationships (SAR) in medicinal chemistry applications?

- Methodological Answer :

- Derivatization : Synthesize analogs with modified phosphoryl or amino groups to assess bioactivity changes .

- In vitro assays : Measure IC values in target cell lines (e.g., T-lymphoblastic cells) to correlate substituent effects with potency .

- Computational docking : Use molecular dynamics to predict binding interactions with enzymes (e.g., phosphatases) .

Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies to identify favorable reaction pathways (e.g., SN2 vs. SN1 mechanisms) .

- Solvent modeling : Simulate polar aprotic solvents (e.g., DMF) to optimize reaction kinetics .

Q. What methodologies are used to analyze enantiomeric purity of chiral derivatives?

- Methodological Answer :

- Chiral HPLC : Employ cellulose-based columns (e.g., Chiralpak®) with UV detection to separate enantiomers .

- Circular Dichroism (CD) : Confirm absolute configuration when crystallographic data is unavailable .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data across different assay systems?

- Methodological Answer :

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Orthogonal assays : Validate results using complementary techniques (e.g., fluorescence polarization vs. SPR for binding affinity) .

Safety and Handling

Q. What safety protocols are essential for laboratory handling?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。